N-methyl-1H-pyrrole-3-carboxamide
Overview
Description
N-methyl-1H-pyrrole-3-carboxamide is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom this compound is characterized by a methyl group attached to the nitrogen atom and a carboxamide group at the third position of the pyrrole ring
Mechanism of Action
Target of Action
N-methyl-1H-pyrrole-3-carboxamide is a compound that has been studied for its potential inhibitory properties . The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a protein that is highly expressed in various malignant tumors and is known to silence tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
The compound interacts with its target, EZH2, by forming hydrogen bonds with the protein . This interaction inhibits the activity of EZH2, preventing it from silencing tumor suppressor genes . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of EZH2. By inhibiting EZH2, the compound prevents the silencing of tumor suppressor genes, potentially affecting the progression of malignant tumors . The downstream effects of this action are still being studied.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EZH2 and the prevention of tumor suppressor gene silencing . This could potentially lead to a decrease in the progression of malignant tumors. More research is needed to fully understand these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-pyrrole-3-carboxamide typically involves the reaction of N-methylpyrrole with a suitable carboxylating agent. One common method is the reaction of N-methylpyrrole with carbon dioxide in the presence of a base, such as potassium carbonate, to form the carboxylated intermediate. This intermediate is then treated with an amine, such as ammonia or an amine derivative, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in N-methyl-1H-pyrrole-3-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: N-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: N-methyl-1H-pyrrole-3-amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-methyl-1H-pyrrole-3-carboxamide can be compared with other pyrrole derivatives, such as:
N-methyl-1H-pyrrole-2-carboxamide: Similar structure but with the carboxamide group at the second position.
N-methyl-1H-pyrrole-3-carboxylic acid: The carboxamide group is replaced by a carboxylic acid group.
N-methyl-1H-pyrrole-3-amine: The carboxamide group is replaced by an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASWKGQWZLKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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